
N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide, also known as PNB, is a compound that has been widely studied for its potential therapeutic applications. PNB belongs to the family of sulfonamide compounds, which are known for their antibacterial and antifungal properties. However, PNB has been found to exhibit unique properties that make it a promising candidate for a variety of scientific research applications.
Mechanism of Action
The mechanism of action of N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in cells. This compound has also been found to inhibit the activity of the protein kinase C, which is involved in a variety of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, or programmed cell death. This compound has also been shown to decrease the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases. Additionally, this compound has been shown to inhibit the proliferation of cancer cells and to decrease the activity of certain enzymes involved in cancer cell growth.
Advantages and Limitations for Lab Experiments
N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has several advantages for use in lab experiments. It is a readily available compound that can be synthesized in high yields and purity. This compound has also been shown to exhibit unique properties that make it a promising candidate for a variety of scientific research applications. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its effects on normal cells and tissues are not well characterized. Additionally, this compound has not been extensively studied in vivo, making it difficult to determine its potential therapeutic applications in humans.
Future Directions
There are several future directions for the study of N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide. One area of research is the development of new antibiotics based on the antibacterial and antifungal properties of this compound. Another area of research is the study of this compound in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of new cancer therapies based on the unique properties of this compound is an area of active research. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on normal cells and tissues.
Synthesis Methods
N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 3-phenyl-1,2,4-oxadiazole with benzenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with ethylenediamine to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a readily available compound for scientific research.
Scientific Research Applications
N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroscience, and infectious disease. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-12(19-23(20,21)14-10-6-3-7-11-14)16-17-15(18-22-16)13-8-4-2-5-9-13/h2-12,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNUWRBRIQGPFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-Chloro-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B7713818.png)

![3-(3-methoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713835.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide](/img/structure/B7713855.png)

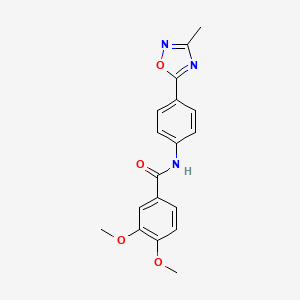
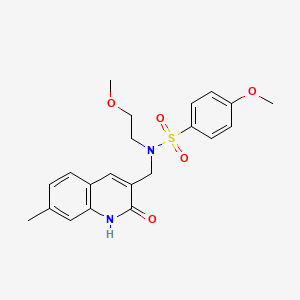
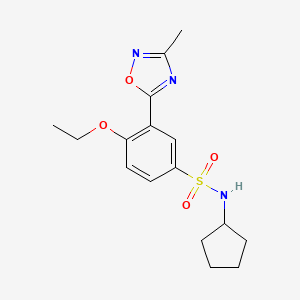
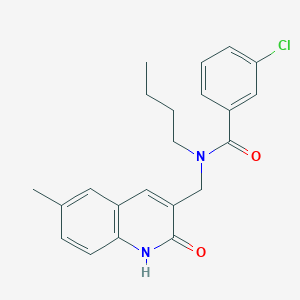
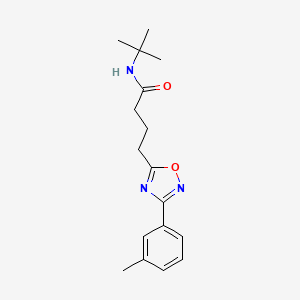
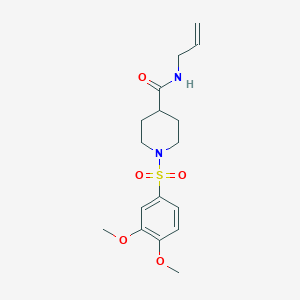

![1-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713893.png)